4-(Pyridin-2-ylmethoxy)benzaldehyde

Description

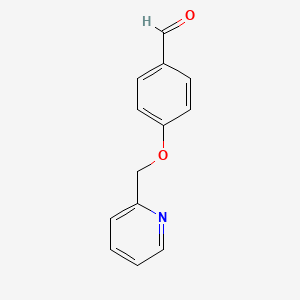

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridin-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHNUKSZFMWQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353965 | |

| Record name | 4-(pyridin-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57748-41-1 | |

| Record name | 4-(pyridin-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 4-(Pyridin-2-ylmethoxy)benzaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Pyridin-2-ylmethoxy)benzaldehyde is a pivotal molecular scaffold and synthetic intermediate in the fields of medicinal chemistry and materials science. Its unique structure, featuring a pyridinylmethoxy moiety linked to a reactive benzaldehyde, provides a versatile platform for the development of novel therapeutic agents and functional materials. This guide offers a comprehensive overview of a robust and reproducible synthetic protocol for this compound via the Williamson ether synthesis. Furthermore, it establishes a detailed, multi-technique analytical workflow for its unambiguous structural confirmation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices is explained to provide field-proven insights for researchers.

Introduction: A Versatile Heterocyclic Building Block

Chemical Identity and Structure

4-(Pyridin-2-ylmethoxy)benzaldehyde (IUPAC Name: 4-(pyridin-2-ylmethoxy)benzaldehyde) is an organic compound consisting of a benzaldehyde core functionalized with a pyridin-2-ylmethoxy group at the para position.[1] This ether linkage connects the aromatic aldehyde, a versatile handle for countless chemical transformations, to a pyridine ring, a common pharmacophore known for its ability to participate in hydrogen bonding and metal coordination.[2]

-

Molecular Formula: C₁₃H₁₁NO₂

-

Molecular Weight: 213.23 g/mol

-

CAS Number: 57748-41-1[1]

Caption: Structure of 4-(Pyridin-2-ylmethoxy)benzaldehyde.

Significance and Applications in Research and Development

This compound is not merely a synthetic curiosity; it is a key intermediate with significant relevance in drug discovery and materials science.

-

Medicinal Chemistry: The scaffold is present in molecules designed as potential anticancer agents.[3] The combination of a hydrogen bond acceptor (pyridine nitrogen) and a versatile aldehyde group allows for the construction of complex molecular architectures that can interact with biological targets.[3][4] Derivatives have been investigated for a range of therapeutic applications, highlighting the structure's value as a pharmacophore.[5][6]

-

Organic Synthesis & Materials Science: As a bifunctional molecule, it serves as a valuable building block. The aldehyde can undergo reactions like condensation, oxidation, and nucleophilic addition, while the pyridine moiety can be used for creating coordination complexes and novel functional materials.[4][5][7]

Synthesis of 4-(Pyridin-2-ylmethoxy)benzaldehyde

Retrosynthetic Analysis and Chosen Pathway

The most direct and reliable method for preparing 4-(Pyridin-2-ylmethoxy)benzaldehyde is the Williamson ether synthesis .[8] This classical yet powerful reaction forms an ether from an alkoxide and an organohalide.

Retrosynthetic Analysis: The target ether linkage can be disconnected in two primary ways. The most logical disconnection is at the aryl oxygen-methylene carbon bond (C-O). This leads to two readily available starting materials: 4-hydroxybenzaldehyde and a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine. This pathway is strategically sound because it involves a nucleophilic attack on a primary alkyl halide, which is highly favored for the Sₙ2 mechanism and minimizes competing elimination reactions.[9][10]

Mechanistic Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8][9]

-

Deprotonation: A suitable base deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde. This step is critical as it generates the potent phenoxide nucleophile. The choice of base is important; a strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly forms the alkoxide without introducing competing nucleophiles.[11] Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures or longer reaction times.[11]

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic methylene carbon of 2-(chloromethyl)pyridine.

-

Displacement: In a concerted step, the nucleophile forms a new C-O bond while displacing the chloride leaving group, yielding the final product.

The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial. These solvents effectively solvate the cation (e.g., Na⁺) while leaving the nucleophile relatively "bare," thereby enhancing its reactivity and promoting the Sₙ2 pathway.[11]

Caption: High-level workflow for the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Table 1: Materials and Reagents

| Reagent/Material | CAS No. | M.W. ( g/mol ) | Purpose |

| 4-Hydroxybenzaldehyde | 123-08-0 | 122.12 | Starting Material (Nucleophile Precursor) |

| 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 | 164.04 | Starting Material (Electrophile) |

| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | Base |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | Aqueous Wash |

| Brine (Saturated NaCl Solution) | N/A | N/A | Aqueous Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |

| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | Stationary Phase for Chromatography |

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzaldehyde (1.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (approx. 0.2 M concentration).

-

Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Causality: Adding NaH at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

-

Electrophile Addition: Dissolve 2-(chloromethyl)pyridine hydrochloride (1.05 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture at room temperature. Note: If using the free base of 2-(chloromethyl)pyridine, 1.0 eq is sufficient.

-

Reaction: Heat the reaction mixture to 70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x). Causality: Washing removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Safety Considerations

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in an inert atmosphere and away from moisture.

-

DMF: A potential reproductive toxin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

2-(Chloromethyl)pyridine: A lachrymator and irritant. Handle with appropriate PPE.

Physicochemical and Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Workflow for the structural characterization of the target compound.

Physical Properties

Table 2: Physicochemical Properties of 4-(Pyridin-2-ylmethoxy)benzaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| IUPAC Name | 4-(pyridin-2-ylmethoxy)benzaldehyde | [1] |

| Appearance | Typically an off-white to yellow solid | (Typical) |

| Melting Point | To be determined experimentally (TBD) | N/A |

| Solubility | Soluble in CHCl₃, DCM, EtOAc, DMSO | (Typical) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise covalent structure of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

3.2.1 ¹H NMR Analysis The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.90 | Singlet (s) | 1H | Aldehyde (-CH O) | Highly deshielded due to the anisotropy and electron-withdrawing nature of the carbonyl group.[12] |

| ~8.60 | Doublet (d) | 1H | Pyridine H-6 (ortho to N) | Most deshielded pyridine proton due to proximity to the electronegative nitrogen atom. |

| ~7.85 | Doublet (d) | 2H | Benzaldehyde H-2, H-6 (ortho to CHO) | Deshielded by the electron-withdrawing and anisotropic effects of the aldehyde group. |

| ~7.70 | Triplet (t) | 1H | Pyridine H-4 | Standard aromatic region for pyridine protons. |

| ~7.50 | Doublet (d) | 1H | Pyridine H-3 | Standard aromatic region for pyridine protons. |

| ~7.25 | Triplet (t) | 1H | Pyridine H-5 | Standard aromatic region for pyridine protons. |

| ~7.05 | Doublet (d) | 2H | Benzaldehyde H-3, H-5 (ortho to ether) | Shielded relative to their ortho-CHO counterparts due to the electron-donating ether oxygen. |

| ~5.20 | Singlet (s) | 2H | Methylene (-OCH ₂-Py) | Appears as a singlet as there are no adjacent protons. Located in a typical benzylic ether region. |

3.2.2 ¹³C NMR Analysis The carbon NMR spectrum confirms the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190.7 | Aldehyde Carbonyl (C =O) | Characteristic downfield shift for an aldehyde carbon. |

| ~163.5 | Benzaldehyde C -4 (ipso to ether) | Attached to the electron-donating ether oxygen. |

| ~157.0 | Pyridine C -2 (ipso to methylene) | Attached to the methylene ether group. |

| ~149.5 | Pyridine C -6 (ortho to N) | Deshielded by the adjacent nitrogen atom. |

| ~136.8 | Pyridine C -4 | Standard aromatic region. |

| ~132.0 | Benzaldehyde C -2, C -6 | Aromatic carbons ortho to the aldehyde group. |

| ~130.5 | Benzaldehyde C -1 (ipso to CHO) | Quaternary carbon attached to the aldehyde. |

| ~122.5 | Pyridine C -5 | Standard aromatic region. |

| ~121.0 | Pyridine C -3 | Standard aromatic region. |

| ~115.0 | Benzaldehyde C -3, C -5 | Aromatic carbons ortho to the ether linkage. |

| ~69.5 | Methylene (-OC H₂-Py) | Typical shift for a benzylic ether methylene carbon. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is typically observed.

-

Expected [M+H]⁺: m/z = 214.08

-

Monoisotopic Mass: 213.0790 Da[1]

Analysis of the fragmentation pattern can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3060 | Medium | C-H Stretch | Aromatic |

| ~2850, ~2750 | Weak | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1700-1685 | Strong | C=O Stretch | Conjugated Aldehyde |

| ~1600, ~1580 | Medium | C=C Stretch | Aromatic/Pyridine Ring |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1040 | Medium | C-O-C Symmetric Stretch | Aryl Ether |

The strong absorption around 1690 cm⁻¹ is characteristic of the aldehyde carbonyl, while the strong band around 1250 cm⁻¹ confirms the presence of the aryl ether linkage.[13]

Conclusion

This guide details a reliable and well-rationalized approach for the synthesis of 4-(Pyridin-2-ylmethoxy)benzaldehyde via the Williamson ether synthesis. The provided protocol is built upon fundamental principles of organic chemistry to maximize yield and purity. The comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, establishes a self-validating system to ensure the unambiguous identification and quality assessment of the final product. This foundational knowledge is critical for researchers employing this versatile building block in the advancement of medicinal chemistry and materials science.

References

- 1. 4-(Pyridin-2-ylmethoxy)benzaldehyde | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. hurawalhi.com [hurawalhi.com]

- 6. Buy 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde | 54477-09-7 [smolecule.com]

- 7. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jk-sci.com [jk-sci.com]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. researchgate.net [researchgate.net]

4-(Pyridin-2-ylmethoxy)benzaldehyde chemical properties and structure

An In-Depth Technical Guide to 4-(Pyridin-2-ylmethoxy)benzaldehyde

Introduction and Overview

4-(Pyridin-2-ylmethoxy)benzaldehyde is a heterocyclic aromatic aldehyde that serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a benzaldehyde ring connected to a pyridine nucleus through a flexible ether linkage, imparts a distinct combination of reactivity and structural properties. The aldehyde group is a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions, while the pyridine ring offers a site for coordination chemistry and potential biological interactions. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Part 1: Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers.

Nomenclature and Identifiers

-

IUPAC Name: 4-(pyridin-2-ylmethoxy)benzaldehyde[1]

-

CAS Number: 57748-41-1[1]

-

Molecular Formula: C₁₃H₁₁NO₂[1]

-

Synonyms: 4-(2-pyridinylmethoxy)benzaldehyde, 4-[(pyridin-2-yl)methoxy]benzaldehyde[1]

Molecular Structure

The structure consists of a central benzaldehyde core where the hydroxyl group at the para-position is etherified with 2-(hydroxymethyl)pyridine. This arrangement positions the electron-withdrawing aldehyde group opposite the ether linkage, influencing the electronic properties of the benzene ring. The pyridine nitrogen introduces a basic center and a potential coordination site for metal ions.

Caption: Molecular graph of 4-(Pyridin-2-ylmethoxy)benzaldehyde.

Part 2: Physicochemical Properties

A summary of the key computed and experimental properties is crucial for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 213.23 g/mol | PubChem[1] |

| Appearance | Off-white to light yellow solid | Chem-Impex[2] |

| Melting Point | 50-52 °C (for the related isomer 4-(2-Pyridyl)benzaldehyde) | Sigma-Aldrich[3] |

| Boiling Point | 248 °C (for the related compound 4-methoxybenzaldehyde) | Sigma-Aldrich |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis protocols[4] |

| XLogP3-AA | 1.8 | PubChem[1] |

Note: Experimental data for this specific compound is limited; some values are referenced from structurally similar molecules to provide an estimate.

Part 3: Synthesis and Purification

The most common and reliable method for preparing 4-(Pyridin-2-ylmethoxy)benzaldehyde is the Williamson ether synthesis. This method is favored for its high yield and operational simplicity.

Synthesis Workflow: Williamson Ether Synthesis

This protocol involves the nucleophilic substitution of a halide by an alkoxide. Here, the phenoxide of 4-hydroxybenzaldehyde acts as the nucleophile, attacking 2-(chloromethyl)pyridine.

Caption: General workflow for the synthesis of 4-(Pyridin-2-ylmethoxy)benzaldehyde.

Detailed Experimental Protocol

Materials:

-

4-Hydroxybenzaldehyde

-

2-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reactant Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 20 minutes.

-

Causality: K₂CO₃ is a mild base that deprotonates the phenolic hydroxyl group to form the potassium phenoxide, a potent nucleophile. Anhydrous solvent is critical to prevent side reactions with water.

-

-

Nucleophilic Substitution: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.

-

Insight: Using a slight excess of the electrophile ensures complete consumption of the more valuable starting material.

-

-

Reaction: Heat the mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[4]

-

Causality: This step separates the organic product from the inorganic salts (KCl) and residual DMF.

-

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Insight: Washing removes any remaining water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product.[4]

Part 4: Chemical Reactivity and Applications

The bifunctional nature of 4-(Pyridin-2-ylmethoxy)benzaldehyde makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Reactivity Profile

-

Aldehyde Group: The aldehyde moiety is susceptible to nucleophilic addition and can be readily oxidized to a carboxylic acid or reduced to an alcohol. It is a key participant in condensation reactions (e.g., with amines to form Schiff bases/imines) and Wittig-type reactions.[5][6]

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or act as a ligand for metal coordination. This property is exploited in the design of metal-binding agents and catalysts.[2]

-

Ether Linkage: The ether bond is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions (e.g., HBr, HI).

Applications in Drug Development and Research

-

Intermediate for Biologically Active Molecules: This compound is a precursor for synthesizing molecules with potential therapeutic applications. The pyridylmethoxy benzaldehyde scaffold is found in compounds investigated as antisickling agents for sickle cell disease and as potential antibacterial agents.[5][6]

-

Synthesis of Heterocycles: It serves as a starting material for constructing more complex heterocyclic systems, such as oxazoles, which are important scaffolds in medicinal chemistry.[6]

-

Ligand Development: The pyridine nitrogen allows the molecule to function as a ligand in coordination chemistry, useful for developing catalysts or metal-based therapeutics.[2]

-

Chemosensors: The related isomer, 2-(Pyridin-2-ylmethoxy)benzaldehyde, is a precursor for fluorescein-based chemosensors designed for the detection of heavy metal ions like Hg²⁺ in aqueous media and living cells.[6]

Part 5: Safety and Handling

-

Hazard Statements: Similar compounds are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7] Some related benzaldehydes are suspected of damaging fertility or the unborn child and are harmful to aquatic life.[8]

-

Precautionary Statements:

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.

References

-

PubChem. (n.d.). 4-(Pyridin-2-ylmethoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025). Retrieved from [Link]

-

ChemBK. (n.d.). 4-METHOXY-3-(PYRIDIN-2-YLMETHOXY)BENZALDEHYDE. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

-

Veeprho. (n.d.). 4-[N-(2-Pyridylamino)ethoxy]benzaldehyde. Retrieved from [Link]

Sources

- 1. 4-(Pyridin-2-ylmethoxy)benzaldehyde | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(2-ピリジル)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Buy 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde | 54477-09-7 [smolecule.com]

- 6. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]

- 7. aksci.com [aksci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 4-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 57748-41-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, safety information, and potential applications of 4-(pyridin-2-ylmethoxy)benzaldehyde, a versatile building block in medicinal chemistry and organic synthesis.

Core Chemical Identity and Physicochemical Properties

4-(pyridin-2-ylmethoxy)benzaldehyde is an organic compound featuring a benzaldehyde core ether-linked to a pyridine ring. This unique structural combination imparts a range of chemical functionalities that make it a valuable intermediate in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 57748-41-1 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| IUPAC Name | 4-(pyridin-2-ylmethoxy)benzaldehyde | [1] |

| Synonyms | 4-(2-pyridinylmethoxy)benzaldehyde, 4-(2-pyridylmethoxy)benzaldehyde | [1] |

| Appearance | Pale yellow to light brown solid or liquid | |

| Predicted Boiling Point | 403.5±35.0 °C | [2] |

| Melting Point | 76-78 °C (for the isomeric 4-(pyridin-3-ylmethoxy)benzaldehyde) | [3] |

| Solubility | Moderately soluble in organic solvents. |

Chemical Structure:

The structure of 4-(pyridin-2-ylmethoxy)benzaldehyde is characterized by a pyridine ring attached to a benzaldehyde moiety through a methylene ether bridge.

Caption: Chemical structure of 4-(pyridin-2-ylmethoxy)benzaldehyde.

Synthesis and Reactivity

The most common and efficient method for the synthesis of 4-(pyridin-2-ylmethoxy)benzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Williamson Ether Synthesis Protocol

This protocol outlines the synthesis of 4-(pyridin-2-ylmethoxy)benzaldehyde from 4-hydroxybenzaldehyde and 2-(chloromethyl)pyridine.

Materials:

-

4-hydroxybenzaldehyde

-

2-(chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Experimental Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) and 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The suspension will be stirred vigorously.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-(pyridin-2-ylmethoxy)benzaldehyde.

Caption: Workflow for the synthesis of 4-(pyridin-2-ylmethoxy)benzaldehyde.

Reactivity

The aldehyde functional group in 4-(pyridin-2-ylmethoxy)benzaldehyde is a key site for various chemical transformations, including:

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent can form secondary or tertiary amines.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.

-

Condensation Reactions: It can undergo condensation reactions with various nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively.

The pyridine ring can also participate in reactions, such as N-oxidation and quaternization.

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the characterization and confirmation of the structure of 4-(pyridin-2-ylmethoxy)benzaldehyde.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (in ppm, relative to TMS) are:

-

Aldehydic proton (-CHO): A singlet around 9.8-10.0 ppm.[4]

-

Aromatic protons (benzaldehyde ring): Two doublets in the range of 7.0-8.0 ppm.

-

Aromatic protons (pyridine ring): A multiplet in the range of 7.2-8.6 ppm.

-

Methylene protons (-O-CH₂-): A singlet around 5.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (in ppm) are:

-

Aldehydic carbon (C=O): A signal around 190-192 ppm.

-

Aromatic carbons: Signals in the range of 110-165 ppm.

-

Methylene carbon (-O-CH₂-): A signal around 70 ppm.

FT-IR Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups. Characteristic absorption bands (in cm⁻¹) include:

-

C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

-

C-O-C stretch (ether): An absorption band in the region of 1250-1000 cm⁻¹.

-

C=N and C=C stretch (aromatic rings): Absorption bands in the 1600-1450 cm⁻¹ region.

-

C-H stretch (aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (213.23). The fragmentation pattern would likely involve the cleavage of the ether bond and loss of the formyl group. A prominent fragment would be the phenyl cation at m/z 77.[5]

Safety and Handling

It is crucial to handle 4-(pyridin-2-ylmethoxy)benzaldehyde with appropriate safety precautions in a well-ventilated laboratory environment.

Hazard Statements: [6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [6]

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a cool, dry, and well-ventilated place away from incompatible substances.

For comprehensive safety information, always refer to the full Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Drug Development

The structural features of 4-(pyridin-2-ylmethoxy)benzaldehyde make it a valuable building block in the synthesis of various biologically active molecules. The pyridine moiety can participate in hydrogen bonding and metal coordination, which is often crucial for binding to biological targets. The benzaldehyde group serves as a versatile handle for further chemical modifications and the introduction of diverse pharmacophores.

Derivatives of pyridine and benzaldehyde have shown a wide range of pharmacological activities, including:[7][8][9][10]

-

Anticancer

-

Antimicrobial

-

Anti-inflammatory

-

Analgesic

While specific studies on the biological activity of 4-(pyridin-2-ylmethoxy)benzaldehyde are not extensively reported in the provided search results, its structural similarity to other biologically active pyridine derivatives suggests its potential as a scaffold for the development of novel therapeutic agents.[11] Researchers in drug discovery may utilize this compound as a starting material for the synthesis of compound libraries to screen for various biological targets.

Suppliers

4-(pyridin-2-ylmethoxy)benzaldehyde is commercially available from various chemical suppliers. It is advisable to obtain the compound from a reputable source to ensure its purity and quality for research and development purposes.

| Supplier | |

| Sigma-Aldrich | |

| AK Scientific, Inc. | [6] |

| ChemicalBook | [2] |

| Santa Cruz Biotechnology | [12] |

| Chem-Impex | [13] |

Conclusion

4-(pyridin-2-ylmethoxy)benzaldehyde is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the reactivity of its aldehyde and pyridine functionalities, provides a robust platform for the construction of complex molecular architectures. This guide has provided a detailed overview of its properties, synthesis, and potential applications, serving as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- AK Scientific, Inc. 4-Methoxy-3-(pyridin-2-ylmethoxy)

- The Royal Society of Chemistry.

- Wiley-VCH.

- ChemicalBook. 4-METHOXY-3-(PYRIDIN-2-YLMETHOXY)BENZALDEHYDE.

- PubChem. 4-(Pyridin-2-ylmethoxy)benzaldehyde.

- Santa Cruz Biotechnology. 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde.

- ChemicalBook. 4-(PYRIDIN-3-YLMETHOXY)BENZALDEHYDE.

- Wiley-VCH.

- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- Sigma-Aldrich.

- Chem-Impex. 4-(Pyridin-2-Yloxy)Benzaldehyde Hydrochloride.

- ChemicalBook. 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde.

- Thermo Fisher Scientific.

- Williamson Ether Synthesis.

- Williamson Ether Synthesis.

- Organic Chemistry Portal. Williamson Synthesis.

- Chemsrc. 4-((Pyridin-2-yloxy)methyl)benzaldehyde Suppliers, Manufacturers & Traders.

- PubChem. 4-Methoxybenzaldehyde.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- Chem-Station Int. Ed. Williamson Ether Synthesis.

- Wiley-VCH.

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- Smolecule. Buy 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde.

- Sigma-Aldrich. 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde.

- Chemguide.

- SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- PMC - NIH.

- PubMed. Pharmacological activity and mechanism of pyrazines.

- PubChem. 4-(4-Pyridyl)benzaldehyde.

- ResearchGate. FT-IR spectra of 4-methoxy benzaldehyde in percent of [Zr-UiO-66-PDC].

- PubChem. 4-(Pyridin-2-yloxy)benzaldehyde.

- Doc Brown's Chemistry.

- ResearchGate. FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.

- MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

- MDPI.

Sources

- 1. 4-(Pyridin-2-ylmethoxy)benzaldehyde | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-METHOXY-3-(PYRIDIN-2-YLMETHOXY)BENZALDEHYDE CAS#: 923133-01-1 [m.chemicalbook.com]

- 3. 4-(PYRIDIN-3-YLMETHOXY)BENZALDEHYDE CAS#: 118001-72-2 [amp.chemicalbook.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. aksci.com [aksci.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Buy 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde | 54477-09-7 [smolecule.com]

- 12. scbt.com [scbt.com]

- 13. chemimpex.com [chemimpex.com]

A Technical Guide to the Discovery and Synthesis of Novel Pyridinylmethoxy Benzaldehyde Derivatives

Abstract

The pyridinylmethoxy benzaldehyde scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, synthesis, and structure-activity relationships (SAR) of this important class of compounds. We will delve into the causal reasoning behind synthetic strategies, present detailed experimental protocols, and analyze the molecular interactions that drive their biological activity, with a particular focus on their role as allosteric modulators of hemoglobin for the treatment of sickle cell disease (SCD). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own research and development programs.

The Strategic Importance of the Pyridinylmethoxy Benzaldehyde Scaffold

The fusion of a pyridine ring and a benzaldehyde moiety through a methoxy linker creates a unique chemical architecture with significant therapeutic potential. The pyridine ring, a common motif in pharmaceuticals, can engage in hydrogen bonding and π-stacking interactions, while the benzaldehyde group serves as a reactive "warhead" capable of forming reversible covalent bonds with biological targets, such as the N-terminal α-amino group of hemoglobin.[1][2] This combination has proven particularly effective in the design of allosteric modulators, molecules that bind to a site on a protein distinct from the active site to alter its function.

The most prominent application of this scaffold to date is in the treatment of sickle cell disease (SCD), a genetic disorder caused by a mutation in the β-globin gene that leads to the polymerization of deoxygenated hemoglobin (HbS). Aromatic aldehydes, including those with the pyridinylmethoxy moiety, can stabilize the oxygenated, non-polymerizing state of hemoglobin, thereby preventing the sickling of red blood cells.[1][2]

Core Synthetic Strategies and Methodologies

The synthesis of pyridinylmethoxy benzaldehyde derivatives is typically achieved through a convergent approach, relying on the robust and well-established Williamson ether synthesis as the key bond-forming step. This strategy offers flexibility and allows for the late-stage introduction of diversity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target scaffold breaks the molecule down into two key precursors: a substituted hydroxybenzaldehyde and a pyridinylmethanol derivative, which is often activated as a halide for the subsequent coupling reaction.

Caption: Retrosynthetic analysis of the pyridinylmethoxy benzaldehyde scaffold.

Key Reaction: Williamson Ether Synthesis

This nucleophilic substitution reaction involves the deprotonation of a hydroxybenzaldehyde to form a phenoxide, which then displaces a halide from the pyridinylmethyl halide precursor.

Experimental Protocol: Synthesis of 2-((6-methylpyridin-3-yl)methoxy)benzaldehyde

-

Step 1: Deprotonation. To a solution of salicylaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq). The use of K₂CO₃ is often preferred for its moderate reactivity and ease of handling on a larger scale.[3] The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Step 2: Nucleophilic Substitution. To the resulting suspension, add a solution of 3-(chloromethyl)-6-methylpyridine (1.1 eq) in the same solvent. The reaction is then heated to 60-80 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours). The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction.

-

Step 3: Workup and Purification. Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. This precipitates the crude product and dissolves inorganic salts. The solid is collected by filtration, washed with water, and then purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Caption: General workflow for the synthesis of pyridinylmethoxy benzaldehydes.

Application Profile: Antisickling Agents

A significant breakthrough in the application of this scaffold has been in the development of agents to treat sickle cell disease. These molecules act by increasing the oxygen affinity of hemoglobin, thereby allosterically inhibiting the hypoxia-induced polymerization of HbS.[1][2]

Mechanism of Action

The aldehyde group of the pyridinylmethoxy benzaldehyde derivative forms a reversible Schiff base with the N-terminal valine residue of the α-globin subunits of hemoglobin.[2] This covalent modification occurs within the α-cleft of hemoglobin, a key site for allosteric regulation. The pyridinylmethoxy portion of the molecule extends out from this cleft to make additional stabilizing interactions with residues on the protein surface, such as the αF-helix.[1] These combined interactions lock hemoglobin in a high-oxygen-affinity "R" (relaxed) state, preventing the conformational change to the "T" (tense) state that is prone to polymerization.

Sources

- 1. Exploration of Structure-Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 4-(Pyridin-2-ylmethoxy)benzaldehyde: A Technical Guide

Introduction

4-(Pyridin-2-ylmethoxy)benzaldehyde is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a reactive aldehyde, a flexible ether linkage, and a nitrogen-containing pyridine ring, makes it a versatile building block for the synthesis of more complex molecular architectures.[1][2] A thorough understanding of its spectroscopic properties is paramount for researchers to verify its synthesis, assess its purity, and utilize it effectively in subsequent reactions. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(Pyridin-2-ylmethoxy)benzaldehyde, grounded in fundamental principles and supported by comparative data from analogous structures.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular structure of 4-(Pyridin-2-ylmethoxy)benzaldehyde. The molecule consists of a benzaldehyde moiety linked to a pyridine ring through a methylene ether bridge. This structure gives rise to distinct spectroscopic signatures for each component.

-

Molecular Formula: C₁₃H₁₁NO₂[1]

-

Molecular Weight: 213.23 g/mol [1]

-

Key Functional Groups:

-

Aromatic aldehyde

-

Aryl ether

-

Pyridine ring

-

The presence of these functional groups dictates the expected spectroscopic behavior of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-(Pyridin-2-ylmethoxy)benzaldehyde is predicted to show distinct signals for the aldehydic proton, the aromatic protons on both the benzaldehyde and pyridine rings, and the methylene protons of the ether linkage. The expected chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the carbonyl group.[3][4] |

| Pyridine-H (α to N) | 8.5 - 8.7 | Doublet (d) | 1H | Protons adjacent to the electronegative nitrogen atom in the pyridine ring are significantly deshielded. |

| Benzaldehyde-H (ortho to CHO) | 7.8 - 8.0 | Doublet (d) | 2H | These protons are deshielded by the electron-withdrawing aldehyde group. |

| Pyridine-H (γ to N) | 7.7 - 7.9 | Triplet of doublets (td) | 1H | The chemical shift is influenced by both the nitrogen atom and the adjacent protons. |

| Pyridine-H (β to N) | 7.2 - 7.4 | Doublet (d) | 1H | These protons are less deshielded than the α-proton. |

| Benzaldehyde-H (ortho to OCH₂) | 7.0 - 7.2 | Doublet (d) | 2H | These protons are shielded by the electron-donating ether group. |

| Methylene-H (-OCH₂-) | 5.2 - 5.4 | Singlet (s) | 2H | The methylene protons are deshielded by the adjacent oxygen atom and the pyridine ring. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups.

¹³C NMR Data

Based on available data for 4-(Pyridin-2-ylmethoxy)benzaldehyde, the following carbon signals are expected.[1]

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |

| Aldehyde C=O | ~191 | The carbonyl carbon is highly deshielded due to the double bond to oxygen.[3][5] |

| Pyridine C (α to N) | ~157 | Carbons adjacent to the nitrogen in the pyridine ring are deshielded. |

| Benzaldehyde C (ipso to OCH₂) | ~163 | The carbon atom directly attached to the ether oxygen is deshielded. |

| Pyridine C (γ to N) | ~137 | |

| Benzaldehyde C (ipso to CHO) | ~131 | |

| Benzaldehyde C (ortho to CHO) | ~132 | |

| Benzaldehyde C (ortho to OCH₂) | ~115 | These carbons are shielded by the electron-donating ether group.[5] |

| Pyridine C (β to N) | ~123 | |

| Pyridine C (α' to N) | ~121 | |

| Methylene C (-OCH₂-) | ~70 | The methylene carbon is deshielded by the adjacent oxygen atom. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Aldehyde C-H | 2820-2850 and 2720-2750 | Weak to Medium | C-H Stretch (Fermi doublet)[6][7] |

| Aromatic C-H | 3000-3100 | Medium | C-H Stretch |

| Methylene C-H | 2850-2960 | Medium | C-H Stretch[6] |

| Aldehyde C=O | 1680-1710 | Strong | C=O Stretch[6][7] |

| Aromatic C=C | 1450-1600 | Medium to Strong | C=C Stretch[6][7] |

| Ether C-O | 1200-1250 and 1000-1050 | Strong | Asymmetric and Symmetric C-O Stretch[6] |

The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the carbonyl group in the aldehyde.[7][8] The characteristic, though weaker, Fermi doublet for the aldehydic C-H stretch around 2720 cm⁻¹ and 2820 cm⁻¹ is also a definitive feature for an aldehyde.[7]

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and deducing the structure of the compound.

For 4-(Pyridin-2-ylmethoxy)benzaldehyde, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (213.23). Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[9][10]

Predicted Fragmentation Pattern

The fragmentation of 4-(Pyridin-2-ylmethoxy)benzaldehyde is expected to be dominated by cleavage at the ether linkage.

| m/z | Fragment Ion | Description |

| 213 | [C₁₃H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 212 | [C₁₃H₁₀NO₂]⁺ | [M-H]⁺, common in aldehydes[11] |

| 184 | [C₁₂H₁₀NO]⁺ | [M-CHO]⁺, loss of the formyl radical[11] |

| 92/93 | [C₅H₄NCH₂]⁺ / [C₅H₄NCH₃]⁺ | Cleavage of the C-O bond, forming the pyridylmethyl cation or a rearranged ion. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

The fragmentation pattern of aromatic ethers often involves cleavage of the bond beta to the aromatic ring.[9][10]

Experimental Protocols

The acquisition of high-quality spectroscopic data requires adherence to standardized experimental protocols.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Pyridin-2-ylmethoxy)benzaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-240 ppm and a longer relaxation delay (e.g., 2-5 seconds).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry Protocol (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 4-(Pyridin-2-ylmethoxy)benzaldehyde.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of 4-(Pyridin-2-ylmethoxy)benzaldehyde. By understanding the expected spectroscopic data and the principles behind it, researchers can confidently identify this compound, verify its purity, and proceed with its application in their synthetic endeavors. This guide serves as a valuable resource for scientists and professionals in the field of drug development and chemical research, enabling them to interpret the spectroscopic data of this important chemical intermediate with a high degree of confidence.

References

-

GCMS Section 6.13 - Whitman People. [Link]

-

MASS SPECTRUM OF ETHERS - ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

IR Spectra of benzaldehyde and its derivatives in different aggregate states - ResearchGate. [Link]

-

C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Mass Spectrometry Fragmentation: Ethers, Amines, More - Studylib. [Link]

-

4-(Pyridin-2-ylmethoxy)benzaldehyde | C13H11NO2 | CID 759667 - PubChem. [Link]

-

High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - RSC Publishing. [Link]

-

High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - PubMed. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427) - NP-MRD. [Link]

-

4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde (C14H13NO3) - PubChemLite. [Link]

-

bmse010130 4-methoxy Benzaldehyde at BMRB. [Link]

-

4-(Pyridin-2-yloxy)benzaldehyde | C12H9NO2 | CID 3755292 - PubChem. [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]

-

Benzaldehyde, 4-methoxy- - the NIST WebBook. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

-

Benzaldehyde, 4-methoxy- - the NIST WebBook. [Link]

-

Benzaldehyde, 4-hydroxy-3,5-dimethoxy- - the NIST WebBook. [Link]

-

Benzaldehyde, 2-hydroxy-4-methoxy- - the NIST WebBook. [Link]

Sources

- 1. 4-(Pyridin-2-ylmethoxy)benzaldehyde | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde | 1151539-21-7 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]

- 6. benchchem.com [benchchem.com]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. GCMS Section 6.13 [people.whitman.edu]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

solubility and stability of 4-(Pyridin-2-ylmethoxy)benzaldehyde in different solvents

An In-depth Technical Guide to the Solubility and Stability of 4-(Pyridin-2-ylmethoxy)benzaldehyde

Introduction

4-(Pyridin-2-ylmethoxy)benzaldehyde is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Featuring a pyridine ring connected via a flexible ether linkage to a benzaldehyde moiety, this compound serves as a versatile building block for the synthesis of complex molecular architectures, including targeted therapeutics and novel ligands.[1][2] The aldehyde group provides a reactive handle for forming imines, Schiff bases, or undergoing reductive amination, while the pyridine nitrogen offers a site for coordination or protonation.

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use. Solubility dictates the choice of solvent systems for synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and bioavailability in drug development contexts. Similarly, chemical stability determines appropriate storage conditions, shelf-life, and compatibility with other reagents and excipients. This guide provides a comprehensive technical overview of the expected solubility profile and key stability liabilities of 4-(Pyridin-2-ylmethoxy)benzaldehyde, grounded in its structural attributes and established chemical principles. It further outlines robust experimental protocols for researchers to quantitatively determine these critical parameters.

Section 1: Physicochemical Characteristics and Solubility Profile

The solubility of a compound is governed by its molecular structure, including its polarity, hydrogen bonding capacity, and molecular size. 4-(Pyridin-2-ylmethoxy)benzaldehyde possesses a combination of polar and nonpolar features that result in a nuanced solubility profile.

1.1. Core Physicochemical Properties

A summary of the key computed physicochemical properties is essential for predicting the compound's behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[3] |

| Molecular Weight | 213.23 g/mol | PubChem[3] |

| XLogP3 | 1.8 | PubChem[3] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 (N in pyridine, O in ether, O in aldehyde) | PubChem[3] |

| IUPAC Name | 4-(pyridin-2-ylmethoxy)benzaldehyde | PubChem[3] |

| SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)C=O | PubChem[3] |

1.2. Qualitative Solubility Assessment

While quantitative public data is scarce[1], a qualitative assessment can be derived from the molecule's structure:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected. These solvents can engage in dipole-dipole interactions with the polar aldehyde and ether groups, and the pyridine nitrogen.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate to low solubility is anticipated. The molecule has hydrogen bond acceptors but no donors, limiting its interaction with protic solvents. The basicity of the pyridine nitrogen (pKa of pyridine is ~5.2) means that solubility in aqueous media will be pH-dependent, increasing significantly in acidic conditions (pH < 4) due to the formation of the soluble pyridinium salt.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is expected. While the two aromatic rings contribute some nonpolar character, the polar functional groups (ether, aldehyde, pyridine) dominate, making the molecule poorly suited for nonpolar environments.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely, as these solvents can effectively solvate a wide range of molecules with moderate polarity.

1.3. Experimental Workflow for Solubility Determination

To obtain quantitative data, a systematic experimental approach is necessary. The shake-flask method (for thermodynamic solubility) is the gold standard.

Caption: Workflow for Thermodynamic Solubility Determination.

1.4. Protocol: Thermodynamic Solubility by Shake-Flask Method

-

Rationale: This method determines the equilibrium solubility of a compound, representing the true saturation point, which is critical for preclinical formulation development.

-

Preparation: Add an excess amount of 4-(Pyridin-2-ylmethoxy)benzaldehyde (e.g., 5-10 mg, accurately weighed) to a series of glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the assay.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a standard curve prepared with the same compound.

-

Calculation: Calculate the original concentration in the supernatant (in mg/mL or µg/mL), which represents the thermodynamic solubility.

Section 2: Chemical Stability and Potential Degradation Pathways

Understanding a molecule's intrinsic stability is a core requirement of drug development and is typically investigated through forced degradation (or stress testing) studies.[4][5] These studies expose the compound to harsh conditions to identify likely degradation products and pathways, which is essential for developing stability-indicating analytical methods.[6]

Caption: Potential Degradation Pathways under Forced Stress Conditions.

2.1. Oxidative Degradation

-

Causality: The aldehyde functional group is well-known to be susceptible to oxidation. Benzaldehyde and its derivatives readily undergo autoxidation upon exposure to air, a process that can be accelerated by light or trace metals, to form the corresponding carboxylic acid.[7][8]

-

Predicted Degradant: The primary and most probable oxidative degradant is 4-(Pyridin-2-ylmethoxy)benzoic acid .

-

Stress Condition: A common laboratory condition to simulate this is treatment with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

2.2. Hydrolytic Degradation

-

Causality: Hydrolysis involves the cleavage of chemical bonds by water, often catalyzed by acid or base.[9] For this molecule, two sites are of potential concern:

-

Ether Linkage (-CH₂-O-): Ether bonds are generally stable to hydrolysis, especially under basic and neutral conditions. However, under strong acidic conditions and elevated temperatures, cleavage is possible, which would yield 4-hydroxybenzaldehyde and (pyridin-2-yl)methanol.

-

Aldehyde Group (-CHO): While not a classic hydrolysis reaction, the aldehyde can participate in acid- or base-catalyzed reactions, such as hydration to form a gem-diol or other condensation reactions.

-

-

Stress Conditions: Typically involves refluxing the compound in dilute acid (e.g., 0.1 M HCl) and dilute base (e.g., 0.1 M NaOH).[5]

2.3. Photolytic Degradation

-

Causality: Aromatic compounds, particularly those with carbonyl groups, often absorb UV radiation, which can promote them to an excited state. This excess energy can lead to bond cleavage and the formation of radical species, initiating degradation. ICH guideline Q1B provides a standardized approach for photostability testing.[10][11]

-

Predicted Degradants: The degradation pathway can be complex, potentially involving radical-mediated polymerization or rearrangement products. The identity of photolytic degradants often requires advanced structural elucidation (e.g., LC-MS/MS).

-

Stress Conditions: Exposure of the solid compound and a solution to a controlled light source that provides both visible and near-UV irradiation (e.g., Xenon or metal halide lamp) with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[11][12] A dark control sample must be run in parallel to differentiate between thermal and photolytic degradation.[13][14]

2.4. Thermal Degradation

-

Causality: Exposure to high temperatures can provide sufficient energy to overcome activation barriers for decomposition. This helps to evaluate the stability of the compound during manufacturing processes like drying or milling and under extreme storage conditions.

-

Predicted Degradants: Degradation pathways are compound-specific and can involve decarboxylation (if oxidation occurs first), cleavage, or polymerization.

-

Stress Conditions: The solid drug substance is exposed to elevated temperatures (e.g., 60-80°C) for a defined period.

Section 3: Experimental Protocols for Stability Assessment

The following protocols are designed to be self-validating by incorporating a stability-indicating analytical method, which is crucial for trustworthiness.

3.1. Protocol: Development of a Stability-Indicating HPLC-UV Method

-

Rationale: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must be able to separate the intact compound from its degradation products and any other impurities.[5]

-

Column and Mobile Phase Screening: Start with a reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm). Screen various mobile phase compositions, typically a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol). Run gradient elution to ensure all potential degradants are eluted.

-

Wavelength Selection: Using a photodiode array (PDA) detector, determine the UV spectrum of the parent compound. Select a wavelength for quantification that provides good sensitivity (often the λmax) and check that the key degradants also have absorbance at or near this wavelength.

-

Forced Degradation Sample Analysis: Prepare samples from forced degradation studies (see Protocol 3.2). Inject these stressed samples into the HPLC system.

-

Method Optimization: Adjust the gradient slope, flow rate, and mobile phase pH to achieve baseline separation between the parent peak and all degradant peaks. The goal is a resolution (Rs) of >1.5 between all critical pairs.

-

Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the presence of its degradants. This confirms that no other species are co-eluting.

-

Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for accuracy, precision, specificity, linearity, range, and robustness.

3.2. Protocol: Forced Degradation Studies

-

Rationale: To intentionally degrade the sample to identify potential degradants and demonstrate the specificity of the analytical method. Aim for 5-20% degradation of the parent compound.

-

Stock Solution: Prepare a stock solution of 4-(Pyridin-2-ylmethoxy)benzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 60°C). At set time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for up to 24 hours. Monitor at intervals and dilute for analysis.

-

Photostability:

-

Solid State: Spread a thin layer of the solid compound in a shallow, transparent dish.

-

Solution State: Prepare a solution (~0.1 mg/mL) in a transparent container (e.g., quartz cuvette).

-

Expose both samples in a photostability chamber according to ICH Q1B guidelines.[10] Wrap identical control samples in aluminum foil and place them alongside the exposed samples. Analyze both light-exposed and dark control samples.

-

-

Thermal Stability: Store the solid compound in a vial in an oven at a set temperature (e.g., 80°C) for several days. Sample periodically and prepare a solution for analysis.

Section 4: Data Interpretation and Reporting

4.1. Solubility Data

Summarize the quantitative solubility data in a table for easy comparison.

Table 1: Thermodynamic Solubility of 4-(Pyridin-2-ylmethoxy)benzaldehyde at 25°C

| Solvent/Medium | Solubility (mg/mL) | pH (if aqueous) |

|---|---|---|

| Deionized Water | [Insert Data] | [Insert Data] |

| pH 2.0 Buffer | [Insert Data] | 2.0 |

| pH 7.4 Buffer (PBS) | [Insert Data] | 7.4 |

| Ethanol | [Insert Data] | N/A |

| Acetonitrile | [Insert Data] | N/A |

| Dimethyl Sulfoxide (DMSO)| [Insert Data] | N/A |

4.2. Stability Data

Report the results of the forced degradation studies in a summary table. Include the percentage of the parent compound remaining, the percentage of major degradants formed, and the total mass balance.

Table 2: Summary of Forced Degradation Results

| Stress Condition | Duration | % Parent Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Mass Balance (%) |

|---|---|---|---|---|---|

| 0.1 M HCl, 80°C | 8 h | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| 0.1 M NaOH, 60°C | 4 h | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| 3% H₂O₂, RT | 24 h | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolytic (ICH Q1B) | [ICH Dose] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal (Solid), 80°C | 7 days | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Conclusion

4-(Pyridin-2-ylmethoxy)benzaldehyde is a molecule with a moderate lipophilicity and pH-dependent aqueous solubility. Its stability is primarily challenged by its susceptibility to oxidative degradation , where the aldehyde moiety is readily converted to a carboxylic acid. This pathway must be carefully controlled during synthesis, purification, and storage, likely requiring protection from atmospheric oxygen and light. While generally stable to hydrolysis, forced conditions may reveal minor degradation pathways. The protocols and workflows detailed in this guide provide a robust framework for researchers to generate the high-quality, quantitative solubility and stability data required for advancing projects in drug discovery and chemical development.

References

-

Handy, S. T., & Mohamed, M. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. RSC Advances. Available at: [Link]

-

Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Available at: [Link]

-

BYJU'S. (n.d.). Imine Hydrolysis. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Available at: [Link]

-

The Organic Chemistry Tutor. (2020). Imine Hydrolysis Mechanism | Organic Chemistry. YouTube. Available at: [Link]

-

News-Medical.Net. (2018). Imine Hydrolysis. Available at: [Link]

-

Zhang, Y., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Heliyon. Available at: [Link]

-

ChemBK. (n.d.). 4-METHOXY-3-(PYRIDIN-2-YLMETHOXY)BENZALDEHYDE. Available at: [Link]

-

PubChem. (n.d.). 4-(Pyridin-2-ylmethoxy)benzaldehyde. Available at: [Link]

-

Quora. (2021). Can benzaldehyde be oxidised?. Available at: [Link]

-

PubMed. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Available at: [Link]

-

ResearchGate. (2025). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Available at: [Link]

-

A-Level Chemistry. (n.d.). Organic Chemistry – Specific Name Reactions. Available at: [Link]

-

ResearchGate. (2025). Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. Available at: [Link]

-

Malaysian Journal of Analytical Sciences. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

-

ResearchGate. (2025). The oxidation of benzaldehyde. Available at: [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

-

Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Available at: [Link]

-

Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Available at: [Link]

-

IAGIM. (n.d.). Photostability. Available at: [Link]

-

PharmaTutor. (2013). PHOTOSTABILITY TESTING. Available at: [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

-

National Toxicology Program. (1990). TR-378: Benzaldehyde in F344/N Rats and B6C3F1Mice (Gavage Studies). Available at: [Link]

-

EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

-

Science.gov. (n.d.). forced degradation products: Topics. Available at: [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. Available at: [Link]

-

Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]

-

PubChemLite. (n.d.). 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde (C14H13NO3). Available at: [Link]

-

MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]

-

Royal Society of Chemistry. (2025). Dalton Transactions Blog. Available at: [Link]

-

PubChem. (n.d.). 4-(Pyridin-2-yloxy)benzaldehyde. Available at: [Link]

-

PubChem. (n.d.). Pyridine. Available at: [Link]

-

PubChemLite. (n.d.). 4-(pyridin-3-ylmethoxy)benzaldehyde (C13H11NO2). Available at: [Link]

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde | 1151539-21-7 [chemicalbook.com]

- 3. 4-(Pyridin-2-ylmethoxy)benzaldehyde | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. rjptonline.org [rjptonline.org]

- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. pharmatutor.org [pharmatutor.org]

- 13. iagim.org [iagim.org]

- 14. q1scientific.com [q1scientific.com]

The Versatile Cornerstone: A Technical Guide to 4-(Pyridin-2-ylmethoxy)benzaldehyde in Advanced Organic Synthesis

Introduction: Bridging Aromatic Scaffolds for Drug Discovery and Materials Science